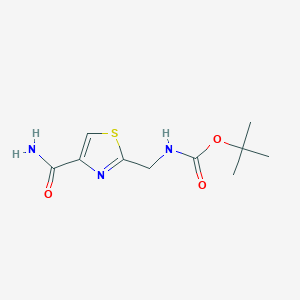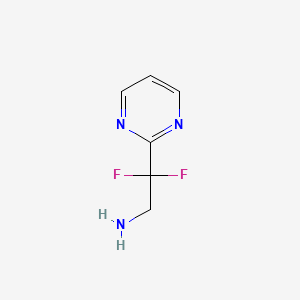
7-Methoxy-4'-chloroflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-7-methoxyflavanone is a flavanone derivative, a class of compounds known for their diverse biological activities. Flavanones are a type of flavonoid, which are polyphenolic compounds found in various plants. These compounds have been studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Chloro-7-methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcone derivatives. The chalcone derivatives are typically obtained via Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The cyclization process can be catalyzed by acids such as sulfuric acid in ethanol .
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-7-methoxyflavanone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and methylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavone derivatives, while reduction can yield dihydroflavanones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4’-Chloro-7-methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), through the modulation of signaling pathways like NF-κB and MAPK.
Neuroprotective Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1).
Comparación Con Compuestos Similares
4’-Chloro-7-methoxyflavanone can be compared with other similar flavanone derivatives:
4’-Bromo-7-methoxyflavanone: This compound has similar chemical properties but may exhibit different biological activities due to the presence of a bromine atom instead of chlorine.
7-Methoxyflavanone: Lacks the chloro substituent, which may affect its pharmacological properties.
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): Contains additional hydroxyl groups, which can enhance its antioxidant activity.
Propiedades
Fórmula molecular |
C16H13ClO3 |
|---|---|
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15H,9H2,1H3 |
Clave InChI |
BGRSYEDPNHCXQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylate](/img/structure/B8573790.png)


![(S)(-)-2-{4-[1-aminoethyl]phenyl}-2-methylpropanenitrile](/img/structure/B8573809.png)




![2,8-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B8573851.png)

![8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8573866.png)

